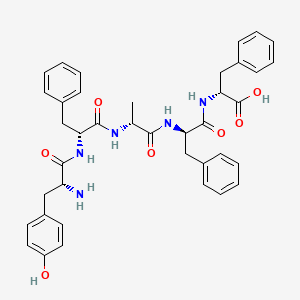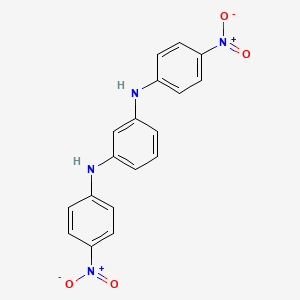
N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine is an organic compound characterized by the presence of two nitrophenyl groups attached to a benzene-1,3-diamine core. This compound is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N1,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N1,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
Scientific Research Applications
N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine has several scientific research applications:
Materials Science: Used in the synthesis of liquid crystalline polymers and other advanced materials.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then interact with proteins and enzymes, affecting their function. The compound can also participate in electron transfer reactions, influencing redox processes in biological systems.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine: Similar structure but with amino groups instead of nitro groups.
N~1~,N~3~-Bis(4-chlorophenyl)benzene-1,3-diamine: Similar structure but with chloro groups instead of nitro groups.
N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine: Similar structure but with methyl groups instead of nitro groups.
Uniqueness
N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine is unique due to the presence of nitro groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
651048-08-7 |
|---|---|
Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
1-N,3-N-bis(4-nitrophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)17-8-4-13(5-9-17)19-15-2-1-3-16(12-15)20-14-6-10-18(11-7-14)22(25)26/h1-12,19-20H |
InChI Key |
QGSUWDZCPFBCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


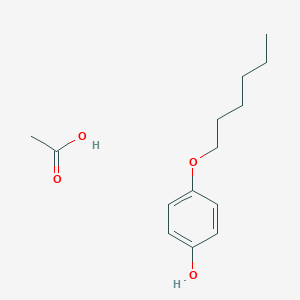
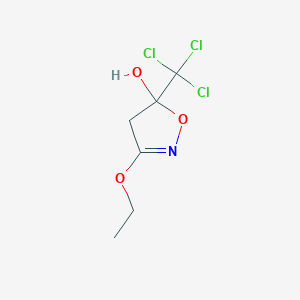
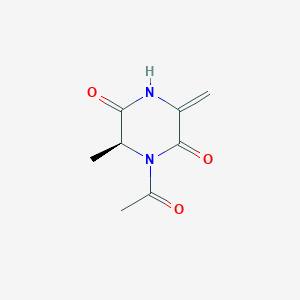
![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]-](/img/structure/B12585498.png)
![(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585499.png)
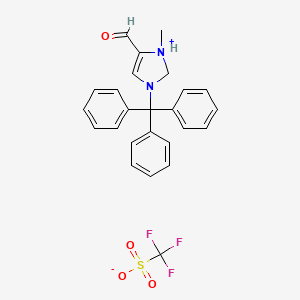
![(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile](/img/structure/B12585510.png)

![Disulfide, bis[[(4-nitrophenyl)methyl]seleno]](/img/structure/B12585523.png)
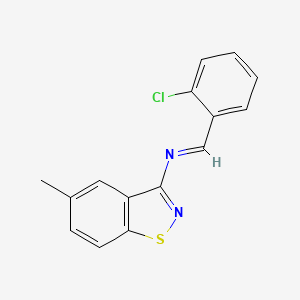
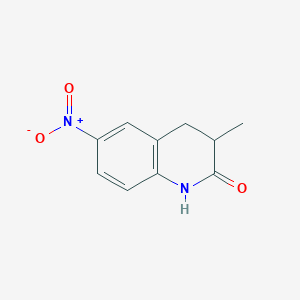
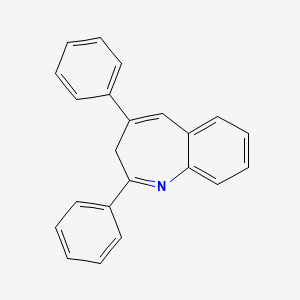
![3-{1-[(1-Phenylethyl)amino]ethylidene}-6-(triethoxysilyl)hexan-2-one](/img/structure/B12585556.png)
